molecular formula C15H15BrClNO2 B1652826 (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide CAS No. 1609404-15-0

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide

Cat. No. B1652826
CAS RN: 1609404-15-0
M. Wt: 356.64
InChI Key: HEBXFCXFCSPUGJ-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide, also known as MDMA or ecstasy, is a synthetic drug that is widely used as a recreational drug. MDMA is a member of the amphetamine family and is known for its effects on mood, sensation, and perception. However, MDMA also has potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of indole-based compounds. Indoles are a significant class of molecules in medicinal chemistry, with a variety of biological activities, including anticancer properties . The presence of the 1,3-benzodioxol moiety is particularly interesting as it is a common feature in many natural products with anticancer activity. Researchers have utilized this compound to create analogs that target specific cancer cell lines, such as prostate and pancreatic cancer cells .

Chemical Synthesis

As a building block in chemical synthesis, this compound offers a versatile starting point for the creation of a wide range of complex molecules. Its reactive amine group can undergo various transformations, allowing chemists to synthesize new compounds with potential applications in different fields of chemistry .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2.BrH/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14;/h1-7,17H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBXFCXFCSPUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine hydrobromide

CAS RN

1609404-15-0
Record name 1,3-Benzodioxole-5-methanamine, N-[(2-chlorophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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